REACTION_CXSMILES
|
CN([CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:8]=2[NH:7][CH:6]=1)C.CI.[Si]([C:22]#[N:23])(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1(C)C=CC=CC=1.ClCCl>[CH3:15][O:14][C:12]1[CH:13]=[C:8]2[C:9]([C:5]([CH2:4][C:22]#[N:23])=[CH:6][NH:7]2)=[CH:10][CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CNC2=C1C=CC(=C2)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
610 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
920 μL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, under an argon atmosphere
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
were added, under an argon atmosphere
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the organic layer was washed with aqueous bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the residue purified by silica gel pad filtration (eluent: EtOAc)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |